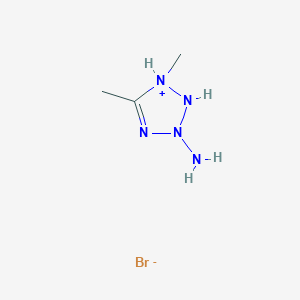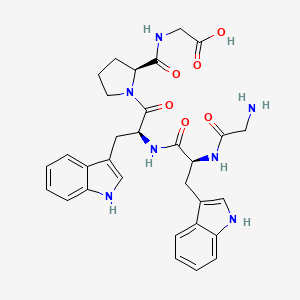
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique tetrazole ring structure, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,5-dimethyl-1H-tetrazole with a brominating agent to introduce the bromide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.
化学反应分析
Types of Reactions: 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
科学研究应用
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
- 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Comparison: Compared to these similar compounds, 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific tetrazole ring structure, which imparts distinct reactivity and biological activity
属性
CAS 编号 |
820960-85-8 |
|---|---|
分子式 |
C3H10BrN5 |
分子量 |
196.05 g/mol |
IUPAC 名称 |
1,5-dimethyl-1,2-dihydrotetrazol-1-ium-3-amine;bromide |
InChI |
InChI=1S/C3H9N5.BrH/c1-3-5-8(4)6-7(3)2;/h6H,4H2,1-2H3;1H |
InChI 键 |
QCVAZDVYWVREBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(N[NH+]1C)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)


![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)




![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)

